molecular formula C14H15O4P B14166679 Bis(hydroxyphenylmethyl)phosphinic acid CAS No. 90-09-5

Bis(hydroxyphenylmethyl)phosphinic acid

Katalognummer: B14166679
CAS-Nummer: 90-09-5
Molekulargewicht: 278.24 g/mol
InChI-Schlüssel: YMIKTLVFXBBWKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(hydroxyphenylmethyl)phosphinic acid is an organophosphorus compound characterized by the presence of two hydroxyphenylmethyl groups attached to a phosphinic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of bis(hydroxyphenylmethyl)phosphinic acid typically involves the reaction of hydroxyphenylmethyl chloride with a phosphinic acid derivative under controlled conditions. One common method is the Kabachnik–Fields reaction, which involves the use of a base or an acid catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and solvent, can vary depending on the specific reagents used.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly reagents and processes is also a key consideration in industrial production .

Analyse Chemischer Reaktionen

Types of Reactions

Bis(hydroxyphenylmethyl)phosphinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products .

Major Products

The major products formed from these reactions include phosphonic acid derivatives, phosphines, and substituted hydroxyphenylmethyl compounds .

Wissenschaftliche Forschungsanwendungen

Bis(hydroxyphenylmethyl)phosphinic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of bis(hydroxyphenylmethyl)phosphinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. Additionally, it can modulate biochemical pathways by interacting with key regulatory proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Bis(hydroxyphenylmethyl)phosphinic acid is unique due to its specific combination of hydroxyphenylmethyl groups and phosphinic acid moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

90-09-5

Molekularformel

C14H15O4P

Molekulargewicht

278.24 g/mol

IUPAC-Name

bis[hydroxy(phenyl)methyl]phosphinic acid

InChI

InChI=1S/C14H15O4P/c15-13(11-7-3-1-4-8-11)19(17,18)14(16)12-9-5-2-6-10-12/h1-10,13-16H,(H,17,18)

InChI-Schlüssel

YMIKTLVFXBBWKP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(O)P(=O)(C(C2=CC=CC=C2)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.